An In-depth Technical Guide to (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic carboxylic acid derivative built upon the versatile pyrazole scaffold. This document serves as a comprehensive technical guide for researchers and drug development professionals, providing an in-depth exploration of its chemical properties, a detailed, field-proven synthetic protocol, and a discussion of its potential applications in medicinal chemistry. The pyrazole nucleus is a privileged structure in drug discovery, and understanding the characteristics of its functionalized derivatives is paramount for the rational design of novel therapeutic agents.[1][2] This guide emphasizes the causality behind experimental choices and provides a framework for the reliable synthesis and characterization of this compound.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2][3] The acetic acid moiety at the 4-position of the 1,3-dimethylpyrazole core introduces a key functional group for further chemical modification and interaction with biological systems, making (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid a valuable building block in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid and its direct precursor, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
| Property | (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₇H₁₀N₂O₂ | C₆H₈N₂O₂ |
| Molecular Weight | 154.17 g/mol | 140.14 g/mol |
| Appearance | White to off-white solid (predicted) | White solid |
| Melting Point | Not explicitly reported; likely >150 °C | Not explicitly reported; synthesis suggests a stable solid |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases. | Soluble in polar organic solvents and aqueous bases. |
| pKa | Estimated to be around 4.5-5.0 for the carboxylic acid proton. | Estimated to be around 4.0-4.5 for the carboxylic acid proton. |
Note: Some properties are predicted based on the chemical structure and data from analogous compounds due to the limited availability of explicit experimental data in the reviewed literature.
Synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid: A Multi-step Approach
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid can be strategically approached via a multi-step sequence starting from readily available commercial reagents. A robust and logical pathway involves the initial construction of the pyrazole ring, followed by the elaboration of the acetic acid side chain. This approach ensures high purity and good overall yield.
A plausible and efficient synthetic route commences with the synthesis of the key intermediate, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, as detailed in the patent literature.[4] This intermediate can then be converted to the target acetic acid derivative through standard homologation procedures.
Diagram of the Synthetic Pathway
Caption: Proposed synthetic pathway for (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid.
Step-by-Step Experimental Protocols
The following protocols are based on established chemical transformations and provide a comprehensive guide for the synthesis.
This procedure follows the principles outlined in patent literature for the construction of the pyrazole carboxylic acid precursor.
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Step 1: Condensation. In a reaction vessel equipped with a stirrer and a reflux condenser, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. The recommended mass ratio is approximately 6:9:9.[4] Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Step 2: Cyclization. After cooling the reaction mixture, slowly add a 40% aqueous solution of methylhydrazine. A slight excess of methylhydrazine is recommended. Add a catalytic amount of sodium hydroxide.[4] The reaction is typically exothermic and should be controlled by external cooling if necessary. Stir the mixture at room temperature for 2-3 hours, then heat to reflux for an additional 2-4 hours to ensure complete cyclization.
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Step 3: Hydrolysis and Isolation. Cool the reaction mixture and add a 15% aqueous solution of hydrochloric acid to facilitate the hydrolysis of the ester.[4] The product, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, will precipitate. The solid is then collected by filtration, washed with cold water, and dried under vacuum.
A reliable method for the one-carbon homologation of a carboxylic acid to its corresponding acetic acid derivative is the Arndt-Eistert reaction. A safer alternative to diazomethane is often employed in modern synthesis.
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Step 1: Acid Chloride Formation. To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.
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Step 2: Reaction with Diazomethane (or equivalent). The crude acid chloride is dissolved in a suitable solvent (e.g., diethyl ether) and slowly added to a solution of diazomethane at 0 °C. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. The reaction is stirred at 0 °C for 1-2 hours.
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Step 3: Wolff Rearrangement. The resulting diazoketone is then subjected to a Wolff rearrangement. This can be achieved by heating in the presence of a silver catalyst (e.g., silver benzoate) in a nucleophilic solvent such as water or an alcohol. The rearrangement produces a ketene intermediate which is trapped by the solvent to form the desired acetic acid or its ester.
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Step 4: Hydrolysis (if necessary). If the Wolff rearrangement is performed in an alcohol, the resulting ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).
Spectroscopic Characterization
The structural elucidation of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid relies on a combination of spectroscopic techniques. The expected spectral data are as follows:
| Technique | Expected Data |
| ¹H NMR | - A singlet for the C5-H proton of the pyrazole ring (δ ~7.5-8.0 ppm).- A singlet for the N-methyl protons (δ ~3.7-3.9 ppm).- A singlet for the C3-methyl protons (δ ~2.2-2.4 ppm).- A singlet for the methylene protons of the acetic acid side chain (δ ~3.5-3.7 ppm).- A broad singlet for the carboxylic acid proton (δ >10 ppm, concentration-dependent). |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (δ ~170-175 ppm).- Signals for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (δ ~110-150 ppm).- A signal for the methylene carbon of the acetic acid side chain (δ ~30-35 ppm).- Signals for the N-methyl and C3-methyl carbons (δ ~10-40 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (1700-1725 cm⁻¹).- C-H stretching and bending vibrations for the methyl and methylene groups.- C=N and C=C stretching vibrations from the pyrazole ring. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |
Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.
Reactivity and Potential Applications
The chemical reactivity of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is primarily dictated by the carboxylic acid functionality. This group can readily undergo a variety of transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Diagram of Potential Reactions
Caption: Key reactions of the carboxylic acid moiety.
The ability to form amides and esters allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The pyrazole core, coupled with the acetic acid side chain, presents a scaffold that can be tailored to interact with specific enzyme active sites or receptors. The synthesis of libraries based on this core structure could lead to the identification of novel therapeutic agents.
Conclusion
(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its chemical properties, a detailed and logical synthetic strategy, and an outlook on its potential applications. The provided protocols, grounded in established chemical principles, offer a reliable pathway for the synthesis and further investigation of this promising compound. As the demand for novel therapeutic agents continues to grow, the exploration of versatile scaffolds such as (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid will undoubtedly play a crucial role in the future of drug discovery.
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